4-Amino-2-methanesulfonylphenol

Description

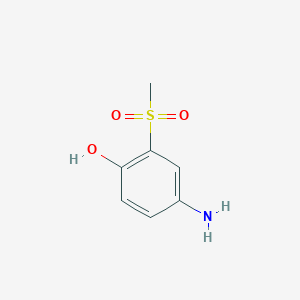

4-Amino-2-methanesulfonylphenol is a phenolic derivative featuring an amino group at the para position (C4) and a methanesulfonyl (-SO₂CH₃) substituent at the ortho position (C2). The methanesulfonyl group is strongly electron-withdrawing, which may influence the compound’s reactivity, solubility, and biological activity compared to analogues with less polar substituents (e.g., methyl or phenyl groups).

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

4-amino-2-methylsulfonylphenol |

InChI |

InChI=1S/C7H9NO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3 |

InChI Key |

NCYRASXPCFEYJI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methanesulfonylphenol typically involves the sulfonation of 4-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methanesulfonylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenol and amino derivatives.

Scientific Research Applications

It appears that "4-Amino-2-methanesulfonylphenol" is not a widely researched compound with clearly defined applications. However, the search results provide information on related compounds and applications that can help infer potential uses and research areas for this compound.

Related Compounds and Potential Applications

- 2-Amino-4-(methylsulfonyl)phenol: This compound can be analyzed using reverse phase (RP) HPLC methods . It has applications in liquid chromatography and can be used for isolation impurities in preparative separation and pharmacokinetics .

- Benzenesulfonamide-based scaffold: A benzenesulfonamide-based scaffold is related to 4-((2-hydroxy-3-methoxybenzyl)amino), which displays potency against 12-LOX, selectivity over lipoxygenases and cyclooxygenases and inhibits PAR-4 induced aggregation and calcium mobilization in human platelets .

- 2-amino-sulfonyl-4-Toluidrin ylmethyl methyl benzoate: It is a key intermediate in preparing mesosulfuron, a sulfonylurea ultra-high efficiency weedicide .

- Methylsulfonylmethane (MSM): This is a dietary supplement used as an anti-inflammatory agent . It can improve health-specific outcome measures, including inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity .

Potential Research Areas

- Development of Weedicides: Given the similarity to 2-amino-sulfonyl-4-Toluidrin ylmethyl methyl benzoate, this compound could be explored as an intermediate in synthesizing new herbicides or pesticides .

- Anti-inflammatory Agent: Considering the anti-inflammatory properties of methylsulfonylmethane (MSM), this compound might be investigated for similar applications .

- Pharmaceutical applications: The compound could be explored in cell-based therapies and non-cell therapeutic modalities such as drug delivery, bioadhesives, artificial tissues, and biosensors .

- Synthesis of analogs: 2-((4-((4-aminophenyl)sulfonyl)phenyl)amino)ethane-1-sulfonyl fluoride can be synthesized using Dapsone as a starting material .

- Chromatography: The compound can be used in separation applications using HPLC .

Mechanism of Action

The mechanism of action of 4-Amino-2-methanesulfonylphenol involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 4-Amino-2-methanesulfonylphenol and its structural analogues, emphasizing differences in molecular features, physical properties, and hazards.

Substituent Effects on Physicochemical Properties

- Methanesulfonyl Group : The -SO₂CH₃ substituent increases molecular weight and polarity compared to methyl (-CH₃) or phenyl (-C₆H₅) groups. This may enhance solubility in polar solvents but reduce volatility.

- Thermal Stability: 4-Amino-2-methylphenol has a relatively high melting point (174–176°C), likely due to hydrogen bonding between phenolic -OH and amino groups.

Hazard Profiles

- 4-Amino-2-phenylphenol: Limited toxicological data suggest understudied risks, though standard precautions (e.g., eye flushing, skin decontamination) are recommended .

- 4-Amino-2-methylphenol: Classified as harmful (R22), with risks of eye damage (R41) and skin sensitization (R43), necessitating stringent handling protocols .

Biological Activity

4-Amino-2-methanesulfonylphenol (CAS Number: 140-66-9) is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N1O3S1 |

| Molecular Weight | 189.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 140-66-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is known to act as an inhibitor for certain enzymes involved in metabolic pathways, which can influence cellular processes such as proliferation and apoptosis.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes like cyclooxygenase (COX), which plays a crucial role in the inflammatory response.

- Antioxidant Activity : It exhibits antioxidant properties, potentially mitigating oxidative stress in cells by scavenging free radicals.

- Cell Signaling Modulation : The compound may modulate signaling pathways associated with cell growth and differentiation.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various pathogens. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In vitro Studies : Experiments demonstrated that it could induce apoptosis in cancer cell lines through the activation of caspases, which are essential for programmed cell death.

- In vivo Studies : Animal models showed that treatment with this compound resulted in reduced tumor growth and improved survival rates.

Case Studies

- Toxicological Assessment : A study assessed the acute toxicity of this compound in rats. The median lethal dose (LD50) was determined to be approximately 3.6 g/kg, indicating low acute toxicity but highlighting the need for careful handling due to potential irritant effects on skin and eyes .

- Skin Sensitization Study : Another investigation evaluated the skin sensitization potential using a murine model. Results indicated a stimulation index suggesting moderate sensitization potential at higher concentrations, necessitating further research into its safety profile .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.